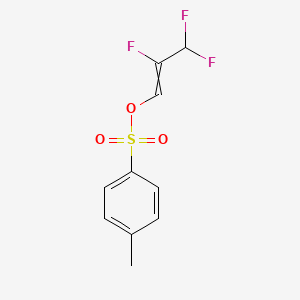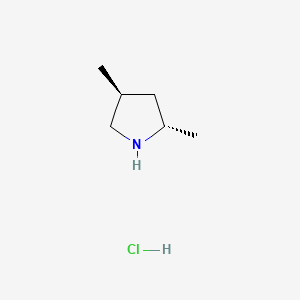
(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride typically involves the diastereoselective synthesis of its precursor, (2S,4S)-2,4-Dimethylpyrrolidine. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired product with high diastereoselectivity . The reaction conditions often involve the use of zinc and magnesium enolates, which help in achieving the desired stereochemistry .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of flow microreactor systems, which provide a more sustainable and versatile approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and improved reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to form different derivatives with potential biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of this compound include pyrrolidin-2-ones and 3-iodopyrroles. These products are obtained through selective synthesis involving ring contraction and deformylative functionalization of piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways. The compound’s unique stereochemistry makes it valuable in the design of drugs with high specificity and efficacy .
Wirkmechanismus
The mechanism of action of (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application of the compound, but they generally include interactions with enzymes and receptors that play crucial roles in biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride include (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride and (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid .
Uniqueness: What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting biological activity. The compound’s unique configuration allows for selective interactions with molecular targets, making it a valuable tool in the development of targeted therapies and advanced materials.
Eigenschaften
CAS-Nummer |
2306249-38-5 |
|---|---|
Molekularformel |
C6H14ClN |
Molekulargewicht |
135.63 g/mol |
IUPAC-Name |
(2S,4S)-2,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI-Schlüssel |
RDKBTPFACIKRQD-GEMLJDPKSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](NC1)C.Cl |
Kanonische SMILES |
CC1CC(NC1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



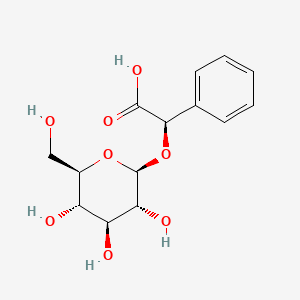

![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
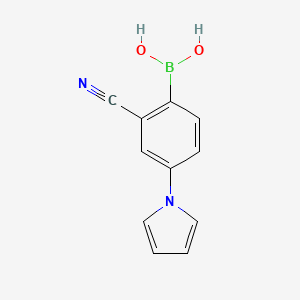
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
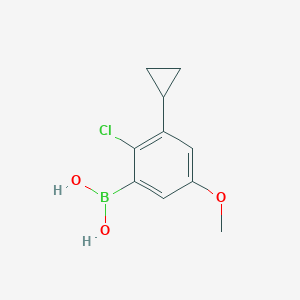
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
